molecular formula C8H8N2 B1273788 5-Amino-2-methylbenzonitrile CAS No. 50670-64-9

5-Amino-2-methylbenzonitrile

Cat. No.: B1273788
CAS No.: 50670-64-9
M. Wt: 132.16 g/mol
InChI Key: YDZVQWCVKXYGIU-UHFFFAOYSA-N
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Description

5-Amino-2-methylbenzonitrile is an organic compound with the molecular formula C8H8N2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the fifth position and a methyl group at the second position on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Biochemical Analysis

Biochemical Properties

5-Amino-2-methylbenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with enzymes such as thioglycolic acid methyl ester in the presence of 1,1′-carbonyldiimidazole to form 5-(2,4-dioxothiazolidin-3-yl)-2-methylbenzonitrile . Additionally, it is used as a starting material for the synthesis of 5-iodo-2-methylbenzonitrile and 5-hydroxy-2-methylbenzonitrile . These interactions highlight the compound’s versatility in biochemical synthesis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function can be observed through its interactions with specific enzymes and proteins, which may alter cellular activities. For instance, the compound’s role in synthesizing other molecules can affect metabolic pathways and gene expression, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s interactions with enzymes such as thioglycolic acid methyl ester and 1,1′-carbonyldiimidazole suggest that it can influence enzyme activity and, consequently, biochemical pathways . These interactions may also lead to changes in gene expression, further affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and exposure to light. Over time, degradation products may form, potentially altering its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At higher doses, toxic or adverse effects may be observed. Studies have shown that there is a threshold beyond which the compound’s toxicity increases, leading to potential harm to the organism . These findings underscore the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds. The compound’s role in synthesizing 5-iodo-2-methylbenzonitrile and 5-hydroxy-2-methylbenzonitrile indicates its involvement in complex biochemical pathways . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s solubility in methanol suggests that it can be efficiently transported in aqueous environments, facilitating its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell. For example, its presence in the cytoplasm or nucleus may influence gene expression and enzyme activity, contributing to its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Amino-2-methylbenzonitrile can be synthesized through several methods One common approach involves the electrophilic substitution reaction on benzonitrileFor instance, the nitration of 2-methylbenzonitrile followed by reduction can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Amino-2-methylbenzonitrile is utilized in several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

  • 2-Amino-4-methylbenzonitrile
  • 3-Amino-5-methylbenzonitrile
  • 4-Amino-2-methylbenzonitrile

Comparison: 5-Amino-2-methylbenzonitrile is unique due to the specific positioning of the amino and methyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it suitable for specific synthetic applications .

Properties

IUPAC Name

5-amino-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZVQWCVKXYGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370695
Record name 5-Amino-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50670-64-9
Record name 5-Amino-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-methylbenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A suspension of 8.11 g (50 mmol) of 6-methyl-3-nitrobenzonitrile and 0.81 g of 10% of palladium-on-charcoal in 50 ml of ethanol and 50 ml of ethyl acetate is hydrogenated under 2.9 bar for 1 hour. The catalyst is filtered off, the filtrate is concentrated and the residue is crystallised from ether/petroleum ether.
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.81 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-methyl-5-nitrobenzonitrile (25.0 g, 154 mmol), 10% palladium on charcoal (2.5 g) ethyl acetate (150 mL) and ethanol (150 mL) is stirred under an atmosphere of hydrogen. The catalyst is removed by filtration through a pad of celite and the filtrate is concentrated to give 5-amino-2-methylbenzonitrile (also see, Scholz, D. et al. J. Med. Chem., 41, 1050-1059 (1998)) (19.6 g, 96%) as a tan solid. MS: m/e=133 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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